BenchChemオンラインストアへようこそ!

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide

sigma receptor ligands tetrahydronaphthalene SAR positional isomer pharmacology

Procure N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide for its unique, three-part pharmacophore. It combines a 6-methoxy-tetralin-1-ol sigma receptor core with a trans-cinnamamide moiety that acts as a covalent Michael acceptor. This dual functionality is not found in its sulfonamide or pivalamide analogs, making it a critical tool for Activity-Based Protein Profiling (ABPP) and target identification. Its lack of an N-hydroxy zinc-binding group also makes it the ideal negative control for HDAC inhibition assays, allowing you to distinguish zinc-chelation effects from non-specific scaffold activity.

Molecular Formula C21H23NO3
Molecular Weight 337.419
CAS No. 2035023-19-7
Cat. No. B2622302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide
CAS2035023-19-7
Molecular FormulaC21H23NO3
Molecular Weight337.419
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC=CC=C3)O
InChIInChI=1S/C21H23NO3/c1-25-18-10-11-19-17(14-18)8-5-13-21(19,24)15-22-20(23)12-9-16-6-3-2-4-7-16/h2-4,6-7,9-12,14,24H,5,8,13,15H2,1H3,(H,22,23)/b12-9+
InChIKeyIRFMQQMJOZVYDH-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide (CAS 2035023-19-7): Chemical Identity and Research Procurement Context


N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide (CAS 2035023-19-7, molecular formula C₂₁H₂₃NO₃, molecular weight 337.419 g/mol) is a synthetic hybrid molecule that combines a 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene (tetralin) core with a trans-cinnamamide moiety via a methylene linker . The compound belongs to a broader class of tetrahydronaphthalene-based amides that have been explored in medicinal chemistry for sigma receptor binding and histone deacetylase (HDAC) inhibition. As of the latest assessment, this specific compound has not been characterized in peer-reviewed primary literature, patents, or authoritative bioactivity databases such as PubChem, ChEMBL, or BindingDB. Its commercial availability is limited to niche research chemical suppliers, and all currently accessible descriptions are restricted to vendor-generated technical summaries that lack experimentally determined biological activity data.

Why N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide Cannot Be Replaced by a Generic In-Class Analog for Procurement Decisions


Within the tetrahydronaphthalene–cinnamamide hybrid class, small structural variations produce profound differences in pharmacological profile, making generic substitution scientifically unsupportable. The target compound bears a unique combination of three pharmacophoric features—a tertiary alcohol at the tetralin C-1 position, a 6-methoxy substituent, and a trans-cinnamamide Michael acceptor—that are not simultaneously present in any well-characterized comparator . Closely related analogs diverge critically: the positional isomer N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide relocates the hydroxyl group from C-1 to C-2, altering hydrogen-bond geometry and ring conformational preference; the thiophene analog (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide (CAS 1904632-26-3) [1] replaces the phenyl ring with a thiophene, modifying π-stacking and sulfur-mediated interactions; and the sulfonamide analog N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide substitutes the entire cinnamamide Michael acceptor with a non-electrophilic sulfonamide, abolishing covalent targeting potential. In the absence of head-to-head comparative data for the target compound, these structural distinctions constitute the only currently defensible basis for procurement differentiation.

Quantitative Differentiation Evidence for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide: What the Data Can and Cannot Support


Structural Differentiation from the C-2 Hydroxy Positional Isomer: Altered Hydrogen-Bond Geometry and Steric Environment

The target compound positions the tertiary hydroxyl group at the tetralin C-1 position, directly adjacent to the methylene linker that connects to the cinnamamide moiety. In contrast, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide bears the hydroxyl at C-2, two bonds removed from the linker attachment point. In the broader sigma receptor ligand series, the position of oxygen substituents on the tetrahydronaphthalene ring is a known determinant of subtype selectivity: compounds with a 5-methoxy (equivalent to 6-methoxy in the target's numbering) and C-1 alkylamino substitution achieve sub-nanomolar sigma-1 affinity (Ki = 0.030 nM for the 4-methylpiperidine derivative) [1]. No analogous binding data exist for either the target compound or its C-2 positional isomer. This evidence establishes the structural rationale for differential pharmacological behavior but does not provide quantitative binding or functional comparison data for the target compound.

sigma receptor ligands tetrahydronaphthalene SAR positional isomer pharmacology

Presence of the trans-Cinnamamide Michael Acceptor: Covalent Targeting Potential Absent in Sulfonamide and Saturated Amide Analogs

The target compound contains an α,β-unsaturated trans-cinnamamide moiety that can function as a Michael acceptor, enabling covalent modification of cysteine thiols in target proteins. This feature is absent in the ethanesulfonamide analog N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide (CAS 2034259-41-9) and in the pivalamide analog (CAS not specified) , both of which bear saturated, non-electrophilic acyl groups. Literature on structurally related cinnamamide derivatives confirms that the α,β-unsaturated carbonyl can engage in thia-Michael addition with cysteamine at a 1:2 stoichiometry, as demonstrated by UV-Vis and HRMS analysis for fluorescent cinnamamide derivative 18c [1]. The target compound is expected to exhibit analogous electrophilic reactivity, whereas the sulfonamide and pivalamide comparators cannot engage in covalent bond formation with thiol nucleophiles. No direct experimental measurement of the target compound's electrophilicity (e.g., GSH reactivity t₁/₂) has been reported.

covalent inhibitor Michael acceptor cinnamamide electrophilicity

Class-Level Sigma Receptor Pharmacophore: The 6-Methoxy-Tetralin Motif as a High-Affinity Sigma-1/Sigma-2 Recognition Element

The 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl scaffold is a validated pharmacophore for sigma receptor binding, as extensively demonstrated by the Berardi group. The reference compound PB28, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, displays sigma-2 Ki = 0.68 nM and sigma-1 Ki = 0.38 nM [1]. The 4-methylpiperidine analog with a 6-methoxy-tetralin-1-yl propyl chain achieves sigma-1 Ki = 0.030 nM with 597-fold selectivity over sigma-2 [2]. The target compound shares the 6-methoxy-tetralin-1-yl core but differs from these well-characterized ligands in two critical ways: (1) it bears a tertiary C-1 hydroxyl group absent in PB28 and its analogs, and (2) it replaces the flexible propyl/butyl-amino chain with a rigid methylene-cinnamamide extension. These modifications are expected to alter both binding affinity and subtype selectivity relative to the established SAR, but no direct sigma receptor binding data exist for the target compound. The class-level data indicate that the 6-methoxy-tetralin scaffold can support sub-nanomolar sigma receptor affinity when optimally substituted, but the impact of the C-1 hydroxyl and cinnamamide modifications on this scaffold remains uncharacterized.

sigma-1 receptor sigma-2 receptor tetrahydronaphthalene pharmacophore

Differentiation from the Thiophene Analog: Phenyl vs. Thiophene in the Cinnamamide Moiety Alters Lipophilicity and π-Interaction Potential

The closest commercially available analog of the target compound is (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide (CAS 1904632-26-3) [1], which replaces the terminal phenyl ring of the cinnamamide with a thiophene. This substitution reduces lipophilicity (exact mass shifts from 337.17 to 343.12 Da) and replaces a phenyl π-system with a sulfur-containing heteroaromatic ring capable of distinct polar interactions. In related cinnamamide series, phenyl-to-thiophene substitution has been shown to alter target binding profiles and metabolic stability [2]. The target compound's phenyl-bearing cinnamamide is expected to exhibit higher lipophilicity (cLogP) and different cytochrome P450 oxidative metabolism compared to the thiophene analog. No direct comparative biological data exist for these two compounds; the differentiation is based on established medicinal chemistry principles for phenyl-thiophene bioisosterism.

cinnamamide SAR thiophene bioisostere lipophilicity modulation

Absence of the N-Hydroxy Group: Differentiation from HDAC-Targeted N-Hydroxycinnamamides

A prominent subclass of cinnamamides in oncology research bears an N-hydroxy group that functions as a zinc-binding group (ZBG) for HDAC inhibition. Potent dual HDAC1/3 inhibitors such as compound 11r achieve IC₅₀ values of 11.8 nM (HDAC1) and 3.9 nM (HDAC3) through this N-hydroxycinnamamide pharmacophore [1]. The target compound lacks this N-hydroxy group; it is a simple N-alkyl cinnamamide. Consequently, it cannot chelate the catalytic zinc ion of HDAC enzymes and is predicted to lack the potent HDAC inhibitory activity characteristic of N-hydroxycinnamamides. The N-hydroxy substituent is the critical structural determinant for HDAC pharmacology within this chemotype, and its absence in the target compound represents a definitive functional distinction relevant to procurement decisions for epigenetic drug discovery programs.

HDAC inhibitor N-hydroxycinnamamide zinc-binding group

Best-Fit Research and Industrial Application Scenarios for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide (CAS 2035023-19-7)


Sigma Receptor Probe Development: De Novo Pharmacological Characterization of a Novel 6-Methoxy-Tetralin-Cinnamamide Hybrid

The compound's 6-methoxy-tetralin-1-yl core places it within the well-validated sigma receptor pharmacophore class, where related compounds achieve sub-nanomolar affinities (PB28: sigma-2 Ki = 0.68 nM; compound 31: sigma-1 Ki = 0.030 nM) [REFS-1, REFS-2]. However, the target compound's unique combination of a C-1 tertiary alcohol and a rigid methylene-cinnamamide extension has no precedent in the published sigma ligand SAR. This makes the compound suitable for radioligand binding screens against sigma-1, sigma-2, and related CNS targets to determine whether the C-1 hydroxyl group is tolerated or detrimental to sigma receptor engagement. Positive binding data would establish a new subtype of tetrahydronaphthalene-based sigma ligands with a hydrogen-bond donor at C-1, distinct from the alkylamino series.

Covalent Probe Chemistry: Exploiting the Cinnamamide Michael Acceptor for Activity-Based Protein Profiling (ABPP)

The trans-cinnamamide moiety functions as a Michael acceptor capable of forming covalent thiol adducts, as demonstrated for structurally related cinnamamides (1:2 stoichiometric adduct formation with cysteamine) . Unlike the ethanesulfonamide analog (CAS 2034259-41-9) and the pivalamide analog, which lack electrophilic functionality entirely, the target compound can potentially engage cysteine residues in target proteins irreversibly. This property is valuable for ABPP experiments where covalent labeling is required for target identification. The tetrahydronaphthalene core may confer binding-site selectivity, while the cinnamamide provides the warhead—a dual functionality absent from saturated amide comparators.

Cinnamamide Scaffold Diversification in Medicinal Chemistry Library Design

The cinnamamide scaffold is recognized as a privileged structure with demonstrated activity across anticancer, anticonvulsant, anti-inflammatory, and antimicrobial indications . The target compound adds a specific substitution pattern—1-hydroxy-6-methoxy-tetralin linked via methylene—that is not represented in published cinnamamide libraries. For medicinal chemistry groups building diversity-oriented synthetic libraries around the cinnamamide core, this compound provides a unique vector for exploring structure-activity relationships that cannot be accessed using simpler N-aryl or N-alkyl cinnamamides. Procurement of this specific compound enables library enumeration that fills an unoccupied region of chemical space within the cinnamamide family.

Negative Control Selection for N-Hydroxycinnamamide HDAC Inhibitor Studies

N-Hydroxycinnamamide-based HDAC inhibitors such as compound 11r (HDAC1 IC₅₀ = 11.8 nM, HDAC3 IC₅₀ = 3.9 nM) derive their potency from the N-hydroxy zinc-binding group . The target compound, which bears an identical cinnamamide scaffold and similar molecular weight (337.4 Da vs. ~340–370 Da for typical N-hydroxycinnamamides) but lacks the N-hydroxy ZBG, is structurally suited to serve as a negative control compound in HDAC inhibition assays. Its inability to chelate zinc predicts a loss of HDAC inhibitory activity relative to N-hydroxycinnamamides, enabling researchers to attribute observed HDAC inhibition specifically to zinc chelation rather than to non-specific cinnamamide scaffold effects.

Quote Request

Request a Quote for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.